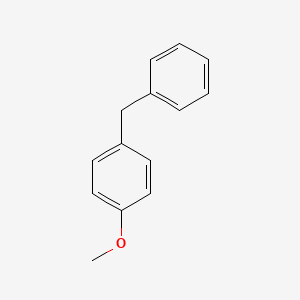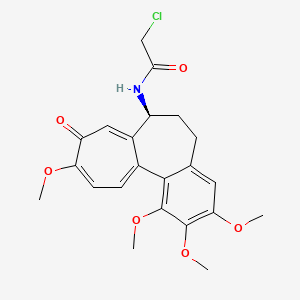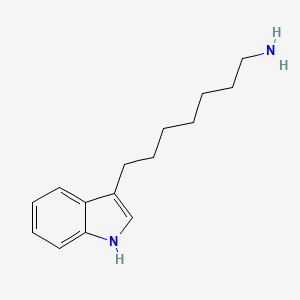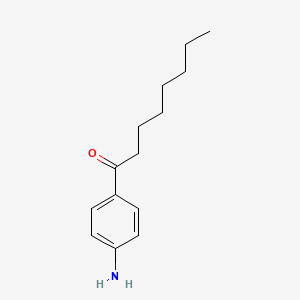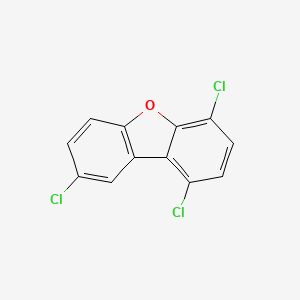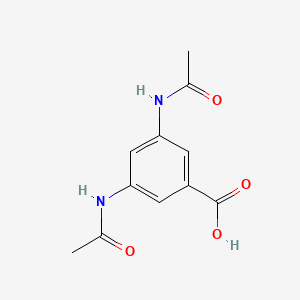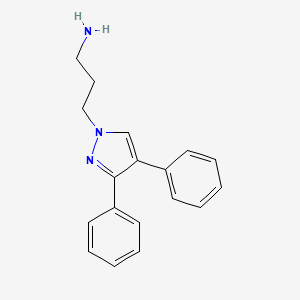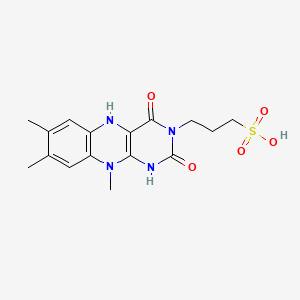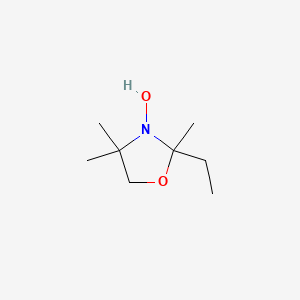
Aphidicolin glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aphidicolin Glycinate is a derivative of aphidicolin, a natural tetracyclic diterpenoid produced by the fungus Cephalosporium aphidicola. Aphidicolin is known for its potent inhibition of DNA polymerase alpha, making it a valuable tool in molecular biology and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aphidicolin Glycinate typically involves the esterification of aphidicolin with glycine. The reaction is carried out under mild conditions to preserve the integrity of the aphidicolin structure. The process involves the following steps:
Activation of Aphidicolin: Aphidicolin is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The activated aphidicolin is then reacted with glycine in an appropriate solvent, such as dichloromethane, under controlled temperature and pH conditions.
Purification: The resulting this compound is purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of bioreactors for the fermentation of Cephalosporium aphidicola can also be integrated into the production process to obtain the precursor aphidicolin in large quantities .
Chemical Reactions Analysis
Types of Reactions: Aphidicolin Glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on the aphidicolin core, potentially enhancing its stability and solubility.
Substitution: Substitution reactions can introduce different functional groups, allowing for the creation of novel derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Aphidicolin Glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study the effects of structural modifications on biological activity.
Biology: The compound is employed in cell cycle studies to inhibit DNA replication, allowing researchers to investigate the mechanisms of cell division and growth.
Medicine: this compound is explored as a potential anticancer agent due to its ability to inhibit DNA polymerase alpha, thereby halting the proliferation of cancer cells.
Mechanism of Action
Aphidicolin Glycinate exerts its effects by inhibiting DNA polymerase alpha, an enzyme crucial for DNA replication. The compound binds to the active site of the enzyme, blocking the incorporation of deoxyribonucleotide triphosphates (dNTPs) into the growing DNA strand. This inhibition prevents the elongation of the DNA molecule, effectively halting DNA synthesis and cell division . The molecular targets and pathways involved include the DNA replication machinery and cell cycle regulatory proteins .
Comparison with Similar Compounds
Aphidicolin Glycinate is unique among similar compounds due to its enhanced solubility and stability. Other similar compounds include:
Aphidicolin: The parent compound, known for its potent inhibition of DNA polymerase alpha but with limitations in solubility and stability.
Aphidicolin-17-monoacetate: A derivative with modified biological activity and improved pharmacokinetic properties.
Inflatin A and B: Analogues of aphidicolin with distinct structural features and biological activities.
This compound stands out due to its balanced properties, making it a versatile tool in various scientific and medical applications .
Properties
Molecular Formula |
C22H37NO5 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate |
InChI |
InChI=1S/C22H37NO5/c1-19(12-24)16-4-3-14-9-15-10-21(14,20(16,2)6-5-17(19)25)7-8-22(15,27)13-28-18(26)11-23/h14-17,24-25,27H,3-13,23H2,1-2H3 |
InChI Key |
IOASYARYEYRREA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(COC(=O)CN)O)(C)CO)O |
shelf_life |
Bulk: Compound is stable at 25 ± 2 °C under normal illumination or in the dark and at 45 °C for at least 4 weeks (HPLC). Solution: An 8 mg/mL solution in water at room temperature (25 ± 2 °C) decomposes at an apparent linear rate of 0.20 ± 0.05% per hour over a 24 hour period. |
solubility |
H20 100 (mg/mL) MeOH 100 (mg/mL) CHC13 < 0.001 (mg/mL) |
Synonyms |
aphidicolin glycinate aphidicolin-17-glycinate AphiG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


